N-Bsmoc-glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO6S/c14-11(15)6-13-12(16)19-7-9-5-8-3-1-2-4-10(8)20(9,17)18/h1-5H,6-7H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOLZWJIOHWPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Bsmoc-glycine: Structure, Properties, and Application in Advanced Peptide Synthesis

This guide provides a comprehensive technical overview of N-(1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl)-glycine (N-Bsmoc-glycine), a critical building block in modern peptide chemistry. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, strategic advantages, and practical applications of this advanced reagent, moving beyond a simple datasheet to offer field-proven insights into its use.

Introduction: The Strategic Imperative for Advanced Protecting Groups

In the intricate field of peptide synthesis, the choice of the α-amino protecting group is a critical determinant of success, directly impacting yield, purity, and the feasibility of synthesizing complex or sensitive sequences. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has long served as the industry standard for solid-phase peptide synthesis (SPPS), its limitations—particularly the requirement for relatively strong basic conditions for deprotection—can lead to undesirable side reactions.[1]

The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group emerges as a powerful alternative, engineered to overcome these challenges.[2][3] this compound, as the simplest amino acid derivative of this class, serves as an excellent model for understanding the profound advantages of the Bsmoc strategy. Its unique deprotection mechanism and enhanced lability under mild basic conditions make it an invaluable tool for synthesizing peptides containing base-sensitive residues or sequences prone to aggregation.[3][4]

Chemical Structure and Physicochemical Properties

This compound is characterized by the attachment of the Bsmoc protecting group to the nitrogen atom of glycine via a carbamate linkage. The core of the Bsmoc group is a benzo[b]thiophene sulfone moiety, whose potent electron-withdrawing nature is fundamental to its unique reactivity.[3]

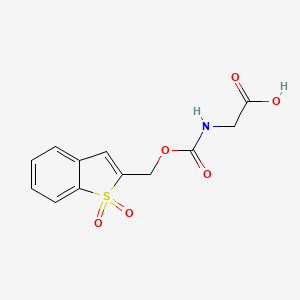

Caption: Figure 1: Chemical Structure of this compound.

Physicochemical Properties Summary

The key properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 197245-13-9 | [5][6] |

| Molecular Formula | C₁₂H₁₁NO₆S | [5] |

| Molecular Weight | 297.29 g/mol | [5] |

| Appearance | White to cream crystalline powder | [6] |

| Melting Point | 161-163 °C | [5] |

| Purity (HPLC) | ≥98.5% | [6] |

| Solubility | Insoluble in water; Soluble in DMF, DCM | [7] |

Spectroscopic Characterization

While a publicly available, fully assigned spectrum is not readily accessible, the expected ¹H NMR signals for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would include:

-

Aromatic Protons: Multiple signals in the aromatic region (~7.5-8.5 ppm) corresponding to the protons on the benzo[b]thiophene ring.

-

Bsmoc Methylene Protons (-CH₂-O): A singlet at approximately 5.2-5.5 ppm.

-

Glycine α-Protons (-N-CH₂-COOH): A doublet around 3.8-4.0 ppm, coupled to the amide proton.

-

Amide Proton (-NH-): A triplet around 8.0-8.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically >12 ppm.

The Bsmoc Deprotection Mechanism: A Paradigm Shift

The fundamental difference and key advantage of the Bsmoc group over Fmoc lies in its deprotection pathway. While Fmoc is cleaved via a β-elimination reaction, the Bsmoc group is removed through a base-initiated Michael addition.[2]

This distinction is critical:

-

Increased Lability: The sulfone group makes the β-carbon of the vinyl sulfone system highly electrophilic and susceptible to nucleophilic attack. This allows for significantly faster deprotection kinetics compared to Fmoc.[3]

-

Milder Conditions: Complete deprotection can be achieved with more dilute base solutions (e.g., 2-5% piperidine in DMF) or weaker bases like tris(2-aminoethyl)amine (TAEA).[4] This minimizes base-mediated side reactions, such as aspartimide formation in sequences containing the sensitive Asp-Gly motif.

-

Water-Soluble Byproducts: The amine used for deprotection (e.g., piperidine) forms a stable, covalent adduct with the Bsmoc byproduct. This adduct is typically highly polar and water-soluble, simplifying purification as it can be easily removed with aqueous washes, a significant advantage in both solid-phase and solution-phase synthesis.[1][5]

Caption: Figure 2: Bsmoc Deprotection via Michael Addition.

Synthesis of this compound: A Practical Protocol

This compound is typically prepared by reacting glycine with an activated Bsmoc precursor, such as 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate (Bsmoc-Cl) or N-succinimidyl carbonate (Bsmoc-OSu), under aqueous basic conditions (Schotten-Baumann reaction).

Objective: To synthesize this compound with high purity.

Materials:

-

Glycine (1.0 eq)

-

Bsmoc-Cl (1.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.2 eq)

-

Dioxane or THF

-

Water (deionized)

-

Ethyl Acetate

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve glycine (1.0 eq) and sodium carbonate (2.2 eq) in a mixture of water and dioxane (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Causality: The basic aqueous solution deprotonates the glycine carboxylic acid and ensures the amino group is a free nucleophile. Dioxane helps to solubilize the organic Bsmoc-Cl reagent.

-

-

Reagent Addition: Dissolve Bsmoc-Cl (1.05 eq) in a minimal amount of cold dioxane. Add this solution dropwise to the stirring glycine solution over 30-45 minutes, ensuring the temperature remains below 5 °C.

-

Causality: Slow, cold addition prevents hydrolysis of the highly reactive Bsmoc-Cl and minimizes side reactions. The slight excess of Bsmoc-Cl ensures complete consumption of the starting glycine.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates the consumption of glycine.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash with ethyl acetate (2x) to remove any unreacted Bsmoc-Cl and organic impurities. Retain the aqueous layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 2M HCl. The this compound product will precipitate as a white solid.

-

Causality: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium and allowing for its isolation.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). The product will move into the organic phase.

-

Purification: Combine the organic extracts, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a white crystalline solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. Its incorporation follows standard coupling procedures (e.g., using HBTU/HOBt or DIC/Oxyma). The key distinction lies in the deprotection step.

Protocol: Standard Bsmoc Deprotection Cycle in SPPS

-

Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

-

Deprotection: Add a solution of 2% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 7 minutes.[4]

-

Causality: A short, 7-minute treatment with dilute piperidine is typically sufficient for complete Bsmoc removal, showcasing its high lability compared to the standard 20-30 minutes required for Fmoc with 20% piperidine.

-

-

Reagent Removal: Drain the deprotection solution.

-

Washing: Thoroughly wash the resin with DMF (5-6 times) to completely remove the Bsmoc-piperidine adduct and excess reagents. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Coupling: Proceed with the coupling of the next N-protected amino acid using your standard activation protocol.

Caption: Figure 3: SPPS Cycle using Bsmoc Chemistry.

Comparative Analysis: Bsmoc vs. Fmoc

| Feature | Bsmoc Protecting Group | Fmoc Protecting Group | Rationale & Field Insight |

| Deprotection Chemistry | Michael Addition | β-Elimination | The Michael addition pathway of Bsmoc is inherently faster and leads to a more stable, easily removable byproduct adduct.[2] |

| Deprotection Conditions | 2-5% Piperidine in DMF, TAEA | 20-50% Piperidine in DMF | Milder conditions for Bsmoc reduce the risk of side reactions like aspartimide formation and premature cleavage of sensitive side-chain protecting groups.[4][6] |

| Deprotection Time | Fast (typically < 10 min) | Moderate (typically 20-30 min) | Faster cycle times increase throughput, which is especially valuable for the synthesis of long and complex peptides.[3] |

| Byproducts | Water-soluble adduct | Dibenzofulvene-piperidine adduct | The high water solubility of the Bsmoc byproduct simplifies purification, leading to higher crude purity and reduced reliance on extensive chromatography.[1] |

| Cost & Availability | Higher cost, more specialized | Lower cost, widely available | The primary barrier to widespread Bsmoc adoption is economic. For routine or large-scale synthesis, Fmoc remains the default, while Bsmoc is reserved for particularly challenging sequences where its benefits justify the cost.[7] |

| Monitoring | No UV-active byproduct | UV-active byproduct allows for real-time monitoring of deprotection | This is a key advantage of the Fmoc strategy, allowing for quantitative assessment of reaction completion. Bsmoc deprotection is typically monitored by qualitative tests like the Kaiser test. |

Conclusion: A Strategic Asset for Difficult Peptide Synthesis

This compound, and the Bsmoc protection strategy at large, represents a significant advancement in peptide synthesis technology. While not a universal replacement for the well-established Fmoc group due to cost considerations, it is an indispensable tool for overcoming specific and significant synthetic challenges. Its key advantages—faster deprotection under milder basic conditions, reduced propensity for side reactions, and the generation of easily removable water-soluble byproducts—make it particularly suitable for the synthesis of long or difficult peptide sequences. For researchers, scientists, and drug development professionals, mastering the application of Bsmoc chemistry provides a decisive edge when faced with base-sensitive residues, sterically hindered couplings, or problematic purifications, ultimately enabling the synthesis of previously inaccessible peptide targets.

References

-

Carpino, L. A., et al. (1997). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 119(41), 9915–9916. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Beyond Fmoc: Exploring the Superiority of BSMOC-Cl in Peptide Synthesis. Inno Pharmchem Resources. [Link]

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein Resources. [Link]

-

Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(7), 1319. [Link]

-

Ravn, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 11(2), 1026-1043. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis. Inno Pharmchem Resources. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lifetein.com [lifetein.com]

- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

Introduction: Navigating the Landscape of Amino-Protecting Groups

An In-depth Technical Guide to the Application of N-Bsmoc-glycine in Biochemical Synthesis

In the intricate world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, target-specific molecules.[1][2][3] These chemical moieties temporarily block reactive functional groups, preventing undesirable side reactions and allowing for the controlled, stepwise assembly of amino acid chains.[1][2][4] For decades, the 9-fluorenylmethoxycarbonyl (Fmoc) group has been the cornerstone of solid-phase peptide synthesis (SPPS), valued for its base-lability which provides orthogonality to the acid-labile side-chain protecting groups.[2][][6]

However, the demands of synthesizing increasingly complex, lengthy, or sensitive peptides have illuminated the limitations of the standard Fmoc strategy. This has spurred the development of alternative protecting groups that offer enhanced performance in challenging contexts. Among the most promising of these is the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group.[7][8][9] this compound, as a derivative of the simplest amino acid, serves as a critical building block and an ideal model for understanding the profound advantages of Bsmoc chemistry.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of this compound's role in biochemistry. We will dissect the mechanistic underpinnings of the Bsmoc group, present its practical application in SPPS with validated protocols, and analyze its strategic advantages for overcoming common hurdles in peptide synthesis.

Part 1: The Bsmoc Group - A Mechanistic Deep Dive

The superiority of the Bsmoc protecting group stems from its unique chemical structure and distinct deprotection pathway, which contrasts significantly with the well-known Fmoc group.

Chemical Structure and Deprotection Pathway

The fundamental difference between the Fmoc and Bsmoc groups lies in their core structures and the resulting mechanisms for their base-initiated cleavage. The Fmoc group is removed via a β-elimination (E1cB) reaction.[8][10] In contrast, the Bsmoc group, featuring an α,β-unsaturated sulfone, is cleaved through a Michael addition mechanism.[8][11] This alternative pathway is initiated by the nucleophilic attack of a base, such as piperidine, at the β-carbon of the thiophene ring.[11]

Caption: Figure 1: Contrasting Deprotection Mechanisms.

This mechanistic distinction is the root of Bsmoc's primary advantages. The electron-withdrawing sulfone group in the Bsmoc moiety significantly increases its lability, allowing for cleavage under much milder basic conditions than Fmoc.[9][12]

Reaction Kinetics and Byproduct Profile

The increased base sensitivity of the Bsmoc group translates into faster and more efficient deprotection cycles.[9][11] While standard Fmoc removal requires a 20% solution of piperidine in DMF, the Bsmoc group can be effectively cleaved with significantly more dilute solutions (e.g., 2% piperidine) or with weaker bases like tris(2-aminoethyl)amine (TAEA).[7][12]

Perhaps one of the most operationally significant benefits of Bsmoc chemistry is the nature of its byproducts.[13] Upon cleavage, the resulting adduct formed with the base is typically water-soluble.[13] This simplifies the purification process immensely, as the byproducts can be easily washed away with aqueous solutions.[1][14] This is a stark contrast to the dibenzofulvene-piperidine adduct generated during Fmoc deprotection, which can be challenging to remove completely and may complicate downstream purification.[13]

Part 2: this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a primary reagent for integrating the advantages of Bsmoc chemistry into an SPPS workflow. Its application follows the same core principles as Fmoc-SPPS but with critical modifications to the deprotection step.

Comparative SPPS Workflow: Bsmoc vs. Fmoc

The typical SPPS cycle involves sequential deprotection and coupling steps. The integration of Bsmoc chemistry streamlines this process, primarily by shortening the deprotection time and simplifying the washing phase.

Caption: Figure 2: Comparison of Fmoc and Bsmoc SPPS Cycles.

Quantitative Performance Comparison

The theoretical advantages of Bsmoc chemistry are substantiated by quantitative data from synthesis experiments.

| Parameter | Fmoc Strategy | Bsmoc Strategy | Advantage of Bsmoc |

| Base for Deprotection | 20% Piperidine in DMF | 2% Piperidine in DMF or TAEA | Milder conditions, reduced chemical waste.[7][12] |

| Deprotection Time | 10 - 20 minutes | ~ 7 minutes | Faster cycle times, increased throughput.[9][12] |

| Byproduct Solubility | Organic-soluble adduct | Water-soluble adducts | Simplified purification, higher final purity.[13] |

| Side Reaction Risk | Higher risk for aspartimide | Reduced risk | Better preservation of sensitive sequences.[1][14] |

Table 1: Quantitative Comparison of Fmoc and Bsmoc Protecting Group Strategies in SPPS.

Validated Experimental Protocol: N-Bsmoc Group Cleavage in SPPS

This protocol outlines a standard cycle for the removal of the N-Bsmoc group from a peptide-resin during solid-phase synthesis.

Materials:

-

Bsmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), reagent grade

-

Deprotection Solution: 2% (v/v) piperidine in DMF. Note: This solution should be prepared fresh.

Procedure:

-

Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF for 20-30 minutes in a suitable SPPS reaction vessel.[15]

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection:

-

Reagent Removal: Drain the deprotection solution from the reaction vessel.

-

Washing:

-

Proceed to Coupling: The resin, now bearing a free N-terminal amine, is ready for the coupling of the next protected amino acid.

This self-validating protocol ensures complete deprotection while minimizing peptide damage, with the thorough washing steps guaranteeing the removal of reactants before the subsequent coupling, thereby preventing unwanted side reactions.

Part 3: Strategic Applications of this compound Chemistry

The true value of this compound and the broader Bsmoc chemistry is realized in its application to synthetically challenging peptides where the standard Fmoc protocol falls short.

Mitigating Side Reactions in Sensitive Sequences

A significant challenge in Fmoc-SPPS is the formation of undesirable side products, particularly with base-sensitive residues.

-

Aspartimide Formation: Peptide sequences containing an aspartic acid residue, especially Asp-Gly, are highly susceptible to forming a cyclic aspartimide intermediate upon exposure to the piperidine used for Fmoc deprotection.[1] This can lead to chain termination or racemization. The ability to use milder or more dilute basic conditions for Bsmoc cleavage significantly reduces the rate of this deleterious side reaction, leading to a purer final product.[1][14]

-

Diketopiperazine (DKP) Formation: The cyclization of the N-terminal dipeptide to form a diketopiperazine, cleaving the peptide from the resin, is another common side reaction, particularly after the second amino acid is coupled.[16] The faster deprotection kinetics of the Bsmoc group can help mitigate DKP formation by reducing the time the free N-terminal amine is available to attack the ester linkage to the resin.[17]

Enhancing Acylation and Solution-Phase Synthesis

Research has shown that Bsmoc-protected amino acids can exhibit higher reactivity in acylation (coupling) reactions compared to their Fmoc counterparts, particularly in sterically hindered situations.[11] This can lead to more efficient couplings and higher yields.

Furthermore, Bsmoc chemistry is highly advantageous for rapid continuous solution-phase synthesis. The ease of removing byproducts with a simple aqueous wash (using water or saturated sodium chloride) rather than an acidic buffer results in cleaner phase separations and improved yields of the growing peptide chain.[1][14]

Conclusion: A Powerful Tool for Advanced Peptide Synthesis

This compound is more than just a protected amino acid; it is the gateway to a superior synthetic strategy for a range of challenging biochemical applications. The Bsmoc group's unique Michael addition deprotection mechanism confers significant advantages over the traditional Fmoc standard, including faster reaction kinetics, the use of milder basic conditions, and a more favorable byproduct profile that simplifies purification.[8][9][13]

For researchers, scientists, and drug development professionals, the adoption of Bsmoc chemistry provides a robust solution for synthesizing difficult peptide sequences, minimizing common side reactions like aspartimide and diketopiperazine formation, and improving overall synthetic efficiency and purity.[1][8] While Fmoc chemistry remains a workhorse in the field, the N-Bsmoc protecting group represents a critical and powerful alternative, enabling the synthesis of complex peptides that are otherwise intractable.

References

- NINGBO INNO PHARMCHEM CO.,LTD. BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis.

- ASNA Company for advanced technologies Ltd. Bsmoc Protected Compounds.

- BenchChem. A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis.

- BenchChem. Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group.

- Vertex AI Search. Beyond Fmoc: Exploring the Superiority of BSMOC-Cl in Peptide Synthesis.

- Carpino, L. A., et al. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups. NIH Public Access.

- Carpino, L. A., et al. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Amino-Protecting Group. ResearchGate.

- Carpino, L. A., et al. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring FMOC-Glycine: A Key Component in Peptide Synthesis.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.

- ResearchGate. Formula for Bsmoc- and Fmoc-protected peptides.

- Molecules. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.

- Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

- Bofill, J. M., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Science of Synthesis. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. Bsmoc Protected Compounds [asna.com.sa]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. luxembourg-bio.com [luxembourg-bio.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to N-Bsmoc-glycine (CAS No. 197245-13-9)

This guide provides a comprehensive technical overview of this compound, a critical reagent in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry of the Bsmoc protecting group, the specific properties of the glycine derivative, its practical application in synthesis workflows, and essential analytical and safety protocols.

The Bsmoc Protecting Group: A Strategic Advantage in Peptide Synthesis

The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group is a base-labile amino-protecting group that serves as a powerful alternative to the more common 9-fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis.[1][2] Its primary advantage lies in its heightened sensitivity to basic conditions, which allows for deprotection using milder or more dilute bases.[1][3] This characteristic is particularly beneficial when synthesizing peptides containing sequences prone to base-sensitive side reactions, such as the formation of aspartimide or diketopiperazine.[1][3]

The cleavage of the Bsmoc group is initiated by a base and proceeds via a Michael addition mechanism, which contrasts with the standard β-elimination pathway of the Fmoc group.[4] Upon treatment with a secondary amine like piperidine, the base adds to the α,β-unsaturated sulfone system. This leads to the elimination of the carbamate and the formation of a stable byproduct that forms a highly soluble adduct with the base, ensuring its easy removal during washing steps.[1][4] This unique deblocking chemistry provides advantages in terms of the speed and completeness of the deprotection step.[4]

Physicochemical and Safety Profile of this compound

This compound is the glycine amino acid derivative incorporating the Bsmoc protecting group. Glycine, being the simplest amino acid, is achiral and provides flexibility in peptide chains.[5][6][7] The use of this compound allows for the controlled incorporation of this fundamental building block into a growing peptide sequence.

Key Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 197245-13-9 | - |

| Molecular Formula | C₁₂H₁₁NO₆S | [8] |

| Molecular Weight | 297.29 g/mol | [8] |

| Appearance | White Crystalline Solid | [8] |

| Melting Point | 161 - 163 °C (321.8 - 325.4 °F) | [8] |

| Solubility | Insoluble in water | [8] |

| Stability | Stable under normal conditions | [8] |

Safety and Handling

This compound is stable under standard laboratory conditions.[8] However, standard precautions for handling chemical reagents should be observed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

-

Hazardous Decomposition: None under normal use conditions.[8]

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound. Ensure adequate ventilation to avoid dust formation.[9][10]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a building block for the introduction of a glycine residue. The increased base lability of the Bsmoc group allows for a more refined and gentle SPPS strategy compared to standard Fmoc chemistry.

Bsmoc Deprotection Mechanism

The cleavage of the Bsmoc group is a critical step in the SPPS cycle. It is a base-initiated process that differs mechanistically from Fmoc removal.

Caption: Bsmoc cleavage via a base-initiated Michael addition.

Experimental Protocol: Bsmoc-Glycine Coupling and Deprotection in SPPS

This protocol outlines a standard cycle for the incorporation of a glycine residue using this compound followed by the removal of the Bsmoc group during SPPS.

Workflow Diagram

Caption: SPPS cycle for this compound incorporation.

Step-by-Step Methodology:

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HCTU)

-

Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 2% (v/v) piperidine in DMF[1]

-

Dichloromethane (DCM), reagent grade

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel. Drain the DMF.

-

Coupling Reaction:

-

In a separate vial, pre-activate the this compound by dissolving it with the coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated this compound solution to the swelled resin.

-

Agitate the mixture for the recommended coupling time (typically 15-60 minutes).

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Bsmoc Deprotection:

-

Post-Deprotection Washing:

-

Proceed to Next Cycle: The resin, now bearing a deprotected N-terminal glycine, is ready for the coupling of the next amino acid.

The causality for using a dilute (2%) piperidine solution for a short duration (7 minutes) is directly linked to the high base sensitivity of the Bsmoc group.[1] This contrasts with standard Fmoc deprotection, which typically requires a 20% piperidine solution and longer reaction times.[11] This milder condition is the core advantage of Bsmoc chemistry, minimizing the risk of side reactions on the peptide backbone.[3]

Analytical Characterization

The purity and identity of this compound and peptides incorporating it can be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the primary method for assessing the purity of this compound. A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used with UV detection. The Bsmoc group has a strong chromophore, facilitating sensitive detection.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are suitable for analyzing this compound and peptides derived from it.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound. The spectra will show characteristic peaks for the glycine moiety and the aromatic and aliphatic protons of the Bsmoc protecting group.[15]

Conclusion

This compound, underpinned by the unique attributes of the Bsmoc protecting group, offers a significant strategic tool for peptide chemists. Its enhanced lability under mild basic conditions allows for the synthesis of complex and sensitive peptides with higher purity and fewer side reactions compared to traditional Fmoc-based strategies. The protocols and data presented in this guide provide a robust framework for the successful application of this compound in research and development, enabling the synthesis of advanced peptide-based therapeutics and research tools.

References

- Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group. Benchchem.

- Bsmoc Protected Compounds. Benchchem.

- Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group.

- Carpino, L. A., et al. (2007). The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups.

- Mansour, E. M. E., et al. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Amino-Protecting Group.

- Ismail, M., et al. New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society.

- Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. BOC Sciences.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. Aapptec Peptides.

- SAFETY D

- Safety D

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Glycine. Wikipedia.

- Variable temperature NMR characteriz

- Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. PubMed.

- Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatiz

- The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bsmoc Protected Compounds [asna.com.sa]

- 3. researchgate.net [researchgate.net]

- 4. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. peptide.com [peptide.com]

- 7. Glycine - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [innoscience.ru]

- 15. par.nsf.gov [par.nsf.gov]

Section 1: Core Properties of N-Bsmoc-Glycine

An In-Depth Technical Guide to N-Bsmoc-Glycine for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a critical reagent in modern peptide synthesis. Moving beyond a simple data sheet, we will explore the underlying chemistry of the Bsmoc protecting group, its strategic advantages in complex syntheses, and detailed protocols for its application.

N-(1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl)-glycine, or this compound, is an amino acid derivative where the amino group of glycine is protected by the base-sensitive Bsmoc group.[1] This protection strategy is essential in peptide chemistry to prevent unwanted polymerization and control the sequence of amino acid addition during synthesis.[2]

Physicochemical Data Summary

For ease of reference, the key quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 297.28384 g/mol | [1] |

| Molecular Formula | C₁₂H₁₁NO₆S | [1][3] |

| CAS Number | 197245-13-9 | [1][3] |

| Melting Point | 161-163°C | [1] |

| Density | 1.533 g/cm³ | [1] |

| Appearance | White powder/crystals | [4][5] |

| Solubility | Insoluble in water | [1] |

Section 2: The Bsmoc Protecting Group: A Mechanistic Deep Dive

The utility of this compound stems from the unique properties of the Bsmoc protecting group. Understanding its mechanism of cleavage is crucial for its effective implementation and troubleshooting in synthesis protocols.

A Unique Deprotection Pathway

Unlike the widely used Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is cleaved via a β-elimination reaction, the Bsmoc group is removed through a Michael addition mechanism.[6][7] This fundamental difference in reaction pathways offers significant advantages.[6] The deprotection is typically initiated by a primary or secondary amine, such as piperidine.[7]

Advantages Over Traditional Fmoc Chemistry

The Michael addition cleavage of the Bsmoc group translates to several practical benefits in Solid-Phase Peptide Synthesis (SPPS):

-

Milder Conditions: Deprotection can be achieved with weaker or more dilute bases compared to standard Fmoc chemistry. This is particularly advantageous when synthesizing peptides containing base-sensitive residues, as it minimizes side reactions like aspartimide formation.[2][8]

-

Cleaner Synthesis: The byproducts of Bsmoc deprotection are often more easily washed away, leading to cleaner crude products and potentially simplifying purification.[2][8]

-

Higher Yields: For certain challenging sequences, the Bsmoc methodology can result in higher overall yields due to the cleaner deprotection and reduced side reactions.[6][8]

Section 3: Experimental Protocol: this compound in Solid-Phase Peptide Synthesis

The following section outlines a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support. This protocol assumes a standard manual or automated SPPS setup.

Materials and Reagents

-

This compound

-

SPPS Resin (e.g., Wang resin, 2-chlorotrityl chloride resin) pre-loaded with the C-terminal amino acid

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% Piperidine in DMF

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Washing Solvents

Step-by-Step Workflow

This workflow details a single coupling cycle for adding a glycine residue using this compound.

-

Resin Swelling: The peptide-resin must be properly swollen to ensure accessibility of reactive sites. Swell the resin in DMF for 20-30 minutes.[9]

-

Previous Amino Acid Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or another Bsmoc) from the resin-bound peptide. This is achieved by treating the resin with 20% piperidine in DMF for approximately 5-20 minutes.[10][11]

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection agent and byproducts. This step is critical for preventing side reactions in the subsequent coupling step.

-

Amino Acid Activation: In a separate vessel, pre-activate the this compound. Dissolve this compound (typically 3-5 equivalents relative to resin loading), a coupling agent like HBTU (e.g., 3 equivalents), and an activator base like DIPEA (e.g., 3.5-4 equivalents) in DMF.[9][10]

-

Coupling Reaction: Add the activated this compound solution to the washed and deprotected peptide-resin. Allow the reaction to proceed for 15 minutes to several hours. The reaction progress can be monitored using a colorimetric test such as the ninhydrin test.[10][11]

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and soluble byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Section 4: Conclusion and Future Outlook

This compound, underpinned by the unique Michael addition chemistry of its protecting group, represents a powerful tool for modern peptide synthesis. Its ability to be cleaved under milder basic conditions makes it an excellent alternative to Fmoc-protected amino acids, especially for the synthesis of long or complex peptides prone to base-mediated side reactions.[6] As the demand for sophisticated therapeutic peptides and complex protein fragments grows, the strategic application of specialized reagents like this compound will continue to be indispensable for researchers and drug development professionals aiming to enhance synthetic efficiency, purity, and yield.

References

- Vertex AI Search. (n.d.). Bsmoc Protected Compounds.

- Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry.

- BenchChem. (2025). A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis.

- National Institutes of Health. (2007). The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups. PMC.

- ResearchGate. (2025). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Amino-Protecting Group.

- Chemical Suppliers. (n.d.). This compound | CAS 197245-13-9.

- Chem-Impex. (n.d.). Fmoc-N-(butyl)glycine.

- Fisher Scientific. (n.d.). This compound, 99%.

- Thermo Fisher Scientific. (n.d.). N-Boc-glycine, 98+%.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.

- Nowick, J. S. (n.d.).

Sources

- 1. This compound | CAS 197245-13-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Boc-glycine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 11. chem.uci.edu [chem.uci.edu]

The Bsmoc Protecting Group: A Technical Guide to its History, Development, and Application in Synthesis

Abstract

In the landscape of synthetic chemistry, particularly in the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group has long been a cornerstone of solid-phase peptide synthesis (SPPS), the quest for milder, more efficient, and orthogonal protection strategies has led to the development of valuable alternatives. This in-depth technical guide focuses on the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group, a highly base-sensitive moiety that offers distinct advantages over traditional methods. We will explore the historical context of its development, delve into its unique chemical properties and cleavage mechanism, provide detailed experimental protocols for its application, and offer a comparative analysis with other common amine protecting groups. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced protecting group strategies to overcome synthetic challenges.

Introduction: The Imperative for Orthogonal Protection in Complex Synthesis

The synthesis of complex molecules, such as peptides and oligonucleotides, is a stepwise process that necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions.[1] An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not affect other functionalities within the molecule.[2] This principle of "orthogonality," where different protecting groups can be selectively removed in any order, is a fundamental concept in modern synthetic chemistry.[2]

The α-amino group of amino acids is a primary site requiring protection during peptide synthesis.[3] For decades, two main strategies have dominated the field: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5] The Fmoc strategy, in particular, has gained widespread adoption due to its milder deprotection conditions, which are generally compatible with a wider range of sensitive amino acid side chains.[5] However, the standard Fmoc deprotection, typically achieved with a 20% solution of piperidine in DMF, can sometimes lead to side reactions such as diketopiperazine formation and aspartimide formation, especially in sensitive sequences.[6][7] This has fueled the search for even more labile protecting groups that can be cleaved under gentler basic conditions.

The Genesis of Bsmoc: A New Paradigm in Base-Labile Protection

The development of the Bsmoc protecting group by Carpino and coworkers in the late 1990s marked a significant advancement in the field.[8] The driving force behind its creation was the need for a base-sensitive amino protecting group with enhanced lability compared to Fmoc, allowing for deprotection under milder conditions and thereby minimizing base-induced side reactions.[9]

The key innovation of the Bsmoc group lies in its unique deprotection mechanism. Unlike the Fmoc group, which is cleaved via a β-elimination reaction, the Bsmoc group is removed through a Michael addition mechanism.[10] This fundamental difference in reactivity is attributed to the electron-withdrawing nature of the benzo[b]thiophene dioxide core, which renders the exocyclic double bond susceptible to nucleophilic attack.[11] This distinct cleavage pathway not only allows for faster deprotection but also opens up possibilities for orthogonal protection schemes in the presence of other base-labile groups.[9]

Chemical Properties and Mechanism of Cleavage

The Bsmoc group, with the full chemical name 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl, possesses a unique chemical architecture that underpins its advantageous properties.

Structure and Stability

The Bsmoc group is characterized by a dibenzothiophene dioxide moiety linked to a carbamate functionality. The steric bulk of the Bsmoc group provides a degree of stability, protecting the amino acid from premature deprotection during coupling steps.[11] This inherent stability ensures that the protecting group remains intact until its intended cleavage, contributing to a cleaner synthetic process with fewer side products.[11]

Mechanism of Deprotection: A Michael Addition Pathway

The deprotection of the Bsmoc group is initiated by the nucleophilic attack of a base, typically a primary or secondary amine like piperidine or tris(2-aminoethyl)amine (TAEA), on the β-carbon of the α,β-unsaturated sulfone system.[10] This Michael addition leads to the formation of a transient intermediate, which then rapidly eliminates the protected amine via decarboxylation to release the free amino group. The resulting byproduct is a stable adduct of the deprotecting base and the Bsmoc moiety.

Caption: Bsmoc deprotection via Michael addition.

This mechanism offers a significant advantage in terms of purification. The Bsmoc-base adduct is often highly soluble in aqueous or organic solvents, facilitating its easy removal from the desired peptide product through simple washing steps.[11] This contrasts with the dibenzofulvene byproduct generated during Fmoc deprotection, which can sometimes be challenging to remove completely.[11]

Comparative Analysis with Other Protecting Groups

The choice of a protecting group is a critical decision in the design of a synthetic strategy. The Bsmoc group offers a compelling alternative to the more established Fmoc and Boc protecting groups, particularly for challenging syntheses.

| Feature | Bsmoc | Fmoc | Boc |

| Full Name | 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl | tert-Butoxycarbonyl |

| Cleavage Condition | Mild base (e.g., 2% Piperidine in DMF, TAEA)[11] | Base (e.g., 20% Piperidine in DMF)[4] | Strong acid (e.g., TFA)[4] |

| Cleavage Mechanism | Michael Addition[10] | β-Elimination[10] | Acid-catalyzed hydrolysis |

| Deprotection Time | Generally faster than Fmoc under similar conditions. Half-life of ~2.4 minutes with 2 equivalents of piperidine.[11] | Complete removal typically requires 5-20 minutes with 20% piperidine.[2] | Typically 30-60 minutes with TFA. |

| Byproduct Removal | Generally easy; byproducts are often water-soluble.[11] | Can be challenging; dibenzofulvene can be difficult to remove.[11] | Gaseous (isobutylene, CO₂) and t-butyl cation which requires scavengers. |

| Key Advantages | Milder deprotection conditions, reduced side reactions (e.g., aspartimide formation), simplified purification.[8] | Well-established, widely available reagents, compatible with a broad range of side-chain protecting groups.[4] | Orthogonal to Fmoc, stable to a wide range of nucleophiles and bases. |

| Limitations | Higher cost and less commercial availability of Bsmoc-protected amino acids compared to Fmoc. | Can cause side reactions in sensitive sequences.[4] | Requires strong acids for cleavage, which can degrade sensitive peptides. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the introduction and removal of the Bsmoc protecting group in both solution-phase and solid-phase peptide synthesis.

Protocol 1: Synthesis of Bsmoc-Protected Amino Acids using Bsmoc-OSu

This protocol describes a general procedure for the protection of the α-amino group of an amino acid using Bsmoc-OSu (1,1-Dioxobenzo[b]thiophen-2-ylmethyl N-succinimidyl Carbonate).[12]

Materials:

-

Amino acid

-

Bsmoc-OSu

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Suspend the amino acid (1 equivalent) in DCM.

-

Add DIPEA or NMM (2 equivalents) to the suspension and stir until the amino acid dissolves.

-

In a separate flask, dissolve Bsmoc-OSu (1 equivalent) in DCM.

-

Add the Bsmoc-OSu solution dropwise to the amino acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, wash the organic layer with 10% NaHCO₃ solution (2x) and then with 1 M HCl (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) to yield the pure Bsmoc-protected amino acid.

Protocol 2: N-Bsmoc Cleavage in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard cycle for the removal of the N-Bsmoc group from a peptide-resin during SPPS.[11]

Caption: General SPPS workflow for Bsmoc deprotection.

Materials:

-

Bsmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), reagent grade (optional)

Procedure:

-

Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a 2% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).

-

Agitation: Agitate the resin slurry at room temperature for 7 minutes.

-

Reagent Removal: Drain the deprotection solution from the reaction vessel.

-

Washing: Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove the cleavage byproducts and excess reagents.

-

Optional DCM Wash: If the subsequent coupling reaction is to be performed in a solvent other than DMF, perform a final wash with DCM (2 x 10 mL per gram of resin).

-

The deprotected peptide-resin is now ready for the coupling of the next amino acid.

Protocol 3: N-Bsmoc Cleavage in Solution-Phase Synthesis

This protocol describes the cleavage of the N-Bsmoc group from a peptide in solution.[11]

Materials:

-

Bsmoc-protected peptide

-

Dichloromethane (DCM)

-

Tris(2-aminoethyl)amine (TAEA)

-

Saturated sodium chloride (NaCl) solution or water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the Bsmoc-protected peptide in DCM.

-

Deprotection: Add 2% (v/v) TAEA to the solution.

-

Reaction Monitoring: Monitor the progress of the deprotection using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 10-20 minutes at room temperature.

-

Aqueous Work-up: Once the reaction is complete, wash the organic layer with saturated NaCl solution or water to remove the TAEA-Bsmoc adduct and excess TAEA.

-

Phase Separation: Separate the organic phase containing the deprotected peptide.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected peptide.

Conclusion and Future Outlook

The Bsmoc protecting group represents a significant and valuable tool in the arsenal of the synthetic chemist. Its heightened sensitivity to basic conditions allows for deprotection under demonstrably milder conditions than the widely used Fmoc group, a critical advantage when dealing with sensitive peptide sequences prone to base-mediated side reactions. The unique Michael addition cleavage mechanism not only facilitates rapid deprotection but also simplifies the purification process by generating easily removable byproducts.

While the higher cost and more limited commercial availability of Bsmoc-protected amino acids have historically constrained their widespread adoption, the clear benefits they offer in specific, challenging synthetic contexts cannot be overlooked. For researchers and drug development professionals tackling the synthesis of complex, labile peptides, the Bsmoc group provides a powerful strategy to enhance yields, improve purity, and ultimately, accelerate the path to discovery. As the demand for more sophisticated and intricate synthetic molecules continues to grow, the strategic application of advanced protecting groups like Bsmoc will undoubtedly play an increasingly crucial role in the future of chemical synthesis.

References

- BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: not available)

-

Synthesis of 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Protected N-Methyl Amino - SciSpace. (URL: [Link])

- Protecting Groups in Organic Synthesis - Organic Chemistry Portal. (URL: not available)

- Protecting Groups in Peptide Synthesis: A Detailed Guide - Cre

-

Bsmoc Protected Compounds - ASNA Company for advanced technologies Ltd. (URL: [Link])

-

Formula for Bsmoc- and Fmoc-protected peptides. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - NIH. (URL: [Link])

-

Amino Acid Derivatives for Peptide Synthesis - AAPPTec. (URL: [Link])

-

Peptide Synthesis with the Boc Protecting Group - YouTube. (URL: [Link])

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])

-

Basic Peptides synthesis introduction - LifeTein®. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 6. peptide.com [peptide.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bsmoc Protected Compounds [asna.com.sa]

- 9. Bsmoc-Cl - Enamine [enamine.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. scispace.com [scispace.com]

The Bsmoc Revolution: A Senior Application Scientist's Guide to Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Fmoc Frontier

For decades, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has been the undisputed workhorse of solid-phase peptide synthesis (SPPS). Its reliability and well-established protocols have made it a cornerstone of peptide chemistry. However, the increasing complexity of therapeutic peptides and the demand for higher purity and efficiency have pushed the boundaries of what is achievable with standard Fmoc chemistry. This has paved the way for the emergence of alternative protecting groups, among which the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group has distinguished itself as a powerful ally in the synthesis of challenging peptide sequences.

This technical guide, born from extensive research and field-proven insights, provides an in-depth exploration of Bsmoc chemistry. It is designed not as a rigid set of instructions, but as a comprehensive resource for the discerning researcher. We will delve into the mechanistic underpinnings of Bsmoc, its strategic advantages, and the practical nuances of its application. Our goal is to empower you to harness the full potential of Bsmoc chemistry, enabling the synthesis of peptides that were once considered intractable.

The Bsmoc Protecting Group: A Chemical and Mechanistic Overview

The Bsmoc group is a base-labile amino-protecting group that offers a unique set of properties, making it an attractive alternative to Fmoc for specific applications.[1][2][3]

1.1. Chemical Structure and Properties

The Bsmoc protecting group, chemically known as 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl, possesses a distinctive structure that underpins its reactivity. The presence of the electron-withdrawing sulfone group in the benzo[b]thiophene moiety is the key to its enhanced lability under basic conditions compared to Fmoc.[1][4]

1.2. The Michael Addition Cleavage Mechanism: A Departure from β-Elimination

Unlike the Fmoc group, which is cleaved via a β-elimination reaction, the Bsmoc group is removed through a Michael addition mechanism.[5][6][7][8] This fundamental difference in reaction pathways has profound implications for the deprotection kinetics and the nature of the byproducts formed.

Upon treatment with a secondary amine, such as piperidine, the deprotection is initiated by a nucleophilic attack on the β-carbon of the α,β-unsaturated sulfone system. This leads to the formation of a stable adduct and the release of the free amine of the peptide.

Caption: Bsmoc cleavage via Michael addition.

The Bsmoc Advantage: A Quantitative and Qualitative Comparison with Fmoc

The choice between Bsmoc and Fmoc chemistry is a strategic one, dictated by the specific challenges of the peptide sequence. While Fmoc remains a robust and versatile protecting group, Bsmoc offers significant advantages in certain scenarios.[1][2][3][4]

2.1. Quantitative Data Summary: Bsmoc vs. Fmoc

| Parameter | Bsmoc Chemistry | Fmoc Chemistry | Rationale & Field Insights |

| Deprotection Conditions | Milder base (e.g., 2-5% piperidine in DMF) or weaker bases (e.g., TAEA)[9] | Stronger base (typically 20% piperidine in DMF) | The increased lability of Bsmoc allows for the use of less harsh basic conditions, which is crucial for sensitive peptide sequences. |

| Deprotection Kinetics | Significantly faster | Slower | The Michael addition mechanism of Bsmoc cleavage is kinetically more favorable, leading to shorter deprotection times and increased throughput.[1][4] |

| Side Reaction Propensity | Reduced diketopiperazine and aspartimide formation[3] | Higher incidence, especially in susceptible sequences | The milder deprotection conditions and shorter exposure to base minimize common side reactions that can significantly impact yield and purity.[3] |

| Byproduct Profile | Water-soluble byproducts[2] | Dibenzofulvene-piperidine adduct (less polar) | The water-solubility of Bsmoc cleavage byproducts simplifies their removal during washing steps, leading to a cleaner crude product and easier purification.[2] |

| Cost & Availability | Higher cost and more limited availability of derivatives | Lower cost and wide availability | The broader adoption and larger-scale production of Fmoc-amino acids contribute to their lower cost. |

2.2. Qualitative Advantages in Practice

-

Synthesis of "Difficult" Sequences: Bsmoc chemistry has proven to be particularly effective for the synthesis of peptides prone to aggregation and those containing sterically hindered amino acids or base-sensitive residues.[3] The faster and milder deprotection cycles help to disrupt the formation of secondary structures that lead to aggregation.

-

Enhanced Purity of Crude Peptides: The combination of reduced side reactions and easily removable byproducts often results in a significantly purer crude peptide, which can dramatically reduce the time and effort required for downstream purification.[2]

-

Orthogonal Protection Schemes: Bsmoc can be used in concert with other protecting groups in sophisticated orthogonal protection strategies, allowing for the synthesis of complex branched or cyclic peptides.

Experimental Protocols: A Practical Guide to Bsmoc-SPPS

The following protocols provide a detailed, step-by-step methodology for a typical manual Bsmoc solid-phase peptide synthesis cycle.

3.1. Materials and Reagents

-

Bsmoc-protected amino acids

-

Solid support (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Coupling reagents (e.g., HBTU, HATU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Washing solvents (e.g., Methanol, Diethyl ether)

3.2. Step-by-Step Bsmoc-SPPS Cycle

Caption: A typical Bsmoc-SPPS workflow.

Protocol:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Bsmoc Deprotection:

-

Prepare a fresh solution of 2% (v/v) piperidine in DMF.

-

Add the deprotection solution to the resin (approx. 10 mL per gram of resin).

-

Agitate the resin slurry at room temperature for 7-10 minutes.

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the Bsmoc byproduct and excess piperidine.

-

Perform a final wash with DCM (2-3 times) if the subsequent coupling will be performed in DCM.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Bsmoc-protected amino acid (3-5 equivalents), a suitable coupling agent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., HOBt, 3-5 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Add DIPEA (6-10 equivalents) to initiate the coupling reaction.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result indicates complete coupling.

-

-

Washing:

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with DCM (2-3 times).

-

-

Repeat Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and washing steps, thoroughly dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Troubleshooting Bsmoc-SPPS: A Field-Proven Guide

Even with a robust protocol, challenges can arise during peptide synthesis. This section addresses common issues encountered in Bsmoc-SPPS and provides practical solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection | - Insufficient deprotection time or reagent concentration.- Aggregation of the peptide-resin. | - Increase deprotection time to 15 minutes or use a slightly higher concentration of piperidine (up to 5%).- Employ "difficult sequence" strategies: sonication, use of chaotropic salts (e.g., LiCl), or switch to a more polar solvent like NMP. |

| Incomplete Coupling | - Steric hindrance.- Peptide aggregation.- Poor resin swelling. | - Double couple the problematic amino acid.- Use a more potent coupling reagent like HATU.- Increase coupling time and/or temperature.- Ensure adequate resin swelling before starting the synthesis. |

| Peptide Aggregation | - Hydrophobic sequences.- Formation of secondary structures. | - Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic positions to disrupt aggregation.[10]- Synthesize at a lower loading capacity resin.- Use a mixture of solvents (e.g., DMF/DCM/NMP). |

| Low Yield of Crude Peptide | - Cumulative effect of incomplete deprotection and coupling.- Loss of peptide during washing steps. | - Carefully monitor each deprotection and coupling step.- Optimize washing volumes to minimize peptide loss while ensuring efficient removal of byproducts. |

Synthesis and Sourcing of Bsmoc Reagents

5.1. Synthesis of Bsmoc-Protected Amino Acids

While commercially available, Bsmoc-protected amino acids can also be synthesized in the laboratory. A common method involves the reaction of the amino acid with Bsmoc-OSu (1,1-Dioxobenzo[b]thiophen-2-ylmethyl N-succinimidyl Carbonate) or Bsmoc-Cl (1,1-Dioxobenzo[b]thiophen-2-ylmethyl Chloroformate) under basic conditions.

5.2. Commercial Suppliers

A growing number of chemical suppliers offer Bsmoc-protected amino acids and related reagents. It is recommended to source these materials from reputable vendors to ensure high purity and batch-to-batch consistency. Some of the key suppliers include:

-

Sigma-Aldrich (Merck)[13]

-

Biosynth[14]

-

Vector Labs[15]

-

ChemPep

-

Genemed Synthesis Inc.[16]

-

AAPPTec[17]

-

BOC Sciences[][]

Conclusion: Embracing Bsmoc for Next-Generation Peptide Therapeutics

The Bsmoc protecting group represents a significant advancement in the field of peptide synthesis, offering a powerful tool to overcome the limitations of traditional Fmoc chemistry. Its unique Michael addition cleavage mechanism, coupled with the benefits of milder deprotection conditions and a cleaner byproduct profile, makes it an invaluable asset for the synthesis of complex and challenging peptides. While the higher cost and more limited availability of Bsmoc derivatives are considerations, the potential for increased purity, higher yields, and simplified purification often justifies the investment, particularly in the context of drug discovery and development where time and quality are paramount.

As the demand for more sophisticated peptide-based therapeutics continues to grow, the adoption of advanced synthetic strategies like Bsmoc chemistry will be crucial. This guide has provided a comprehensive overview of the core principles, practical protocols, and troubleshooting strategies for Bsmoc-SPPS. By integrating these insights into your research, you will be well-equipped to push the boundaries of peptide synthesis and unlock new possibilities in the development of next-generation medicines.

References

- BenchChem. (2025). Technical Support Center: Aggregation of Peptides Containing N-Bsmoc-L-tryptophan.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Fmoc: Exploring the Superiority of BSMOC-Cl in Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis.

- BenchChem. (2025). comparative yield analysis of peptide synthesis using N-Bsmoc-Trp.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Ghavami, A., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 18(9), 11347-11356.

- Bayer, E., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- BenchChem. (2025). Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group.

- SIGMAK. (n.d.). Protected Amino Acid Building Blocks with CAS Numbers.

- BOC Sciences. (n.d.).

- ResearchGate. (n.d.). Formula for Bsmoc-and Fmoc-protected peptides.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ResearchGate. (2025, August 9). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- Sigma-Aldrich. (n.d.).

- Isidro-Llobet, A., et al. (2019).

- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.

- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- ResearchGate. (n.d.). Fmoc and Bsmoc deprotection and its byproduct.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

- BenchChem. (2025). A Comparative Guide to Fmoc-Phe-OSu and Fmoc-Phe-Cl in Peptide Synthesis.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Vector Labs. (n.d.). Boc Protected Amino Acids.

- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Master Organic Chemistry. (2023, May 24).

- Bachem. (n.d.).

- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-450.

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

- Organic Chemistry Portal. (n.d.). Michael Addition.

- Wikipedia. (n.d.). Michael addition reaction.

- ResearchGate. (n.d.). Process flow diagram of SPPS process, beginning with swelling of resin...

- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

- ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS)...

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Michael Addition [organic-chemistry.org]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bachem.com [bachem.com]

- 13. Protecting Amino Acids Supplier [cds-bsx.com]

- 14. researchgate.net [researchgate.net]

- 15. vectorlabs.com [vectorlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physicochemical Characterization of N-Bsmoc-glycine

This guide provides a comprehensive technical overview of the essential physicochemical characterization of N-(2-(Benzenesulfonyl)methyl)oxycarbonyl-glycine (N-Bsmoc-glycine), a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. This document eschews a rigid template, instead presenting a logical workflow that mirrors the analytical journey undertaken to fully characterize this N-protected amino acid. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Bsmoc Group in Peptide Chemistry

The selection of an appropriate N-protecting group is paramount in peptide synthesis, dictating the strategy for peptide elongation and ensuring the chemical integrity of the growing peptide chain. While Fmoc and Boc protections are ubiquitous, alternative protecting groups with unique cleavage conditions are often required for the synthesis of complex peptides or for orthogonal protection strategies. The Bsmoc group, a sulfonyl-based protecting group, offers distinct advantages due to its stability under a range of conditions and its specific deprotection methods. Understanding the fundamental physicochemical properties of this compound is the first and most critical step in its effective application.

Fundamental Physicochemical Properties

A foundational understanding of the bulk properties of this compound is essential for its handling, storage, and use in synthesis.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Remarks/Significance |

| Molecular Formula | C₁₀H₁₁NO₆S | Confirms the elemental composition. |

| Molecular Weight | 273.26 g/mol | Essential for accurate reagent stoichiometry in synthesis. |

| Appearance | White to off-white crystalline solid | Provides a preliminary quality control check. |